6-oxo-N'-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboximidamide
Description
The compound 6-oxo-N’-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboximidamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple ring systems, including a quinazoline moiety and a diazatricyclic framework, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
6-oxo-N'-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c21-19(24-20-22-15-5-2-1-4-14(15)18(28)23-20)25-9-12-8-13(11-25)16-6-3-7-17(27)26(16)10-12/h3,6-7,12-13H,1-2,4-5,8-11H2,(H3,21,22,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUJAGJKXPYIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)N3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/N3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N’-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboximidamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Quinazoline Moiety: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Construction of the Diazatricyclic Framework: This involves the formation of the tricyclic ring system through a series of cyclization reactions, often using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Coupling Reactions: The final step involves coupling the quinazoline moiety with the diazatricyclic framework using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N’-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboximidamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the quinazoline or diazatricyclic rings.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogenating agents (e.g., NBS - N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
6-oxo-N’-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboximidamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy, such as cancer or neurological disorders.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-oxo-N’-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboximidamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
6-oxo-N’-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboximidamide: can be compared with other similar compounds to highlight its uniqueness:
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid: This compound shares a similar pyrimidine ring but lacks the complex diazatricyclic framework.
5-Oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene: This compound features a chromene ring system but differs significantly in its overall structure and functional groups.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-yl acetate: This compound has a benzochromene core but lacks the quinazoline and diazatricyclic elements.
These comparisons highlight the unique structural features of 6-oxo-N’-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboximidamide , which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
